molecular formula C9H12BrN B7809197 4-bromo-N-propylaniline CAS No. 81090-35-9

4-bromo-N-propylaniline

Cat. No. B7809197
CAS RN: 81090-35-9
M. Wt: 214.10 g/mol
InChI Key: IMCJDQOGVVJSMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-propylaniline is a useful research compound. Its molecular formula is C9H12BrN and its molecular weight is 214.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-bromo-N-propylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-N-propylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Pathways and Toxicity

  • Metabolic Pathways : 4-Bromo-N-propylaniline, as part of the class of bromoanilines, undergoes various metabolic processes. Studies have shown that these compounds can be metabolized through oxidative deamination and demethylation pathways (Carmo et al., 2005).
  • Toxicity Assessment : Research on haloanilines, including bromoanilines, has been focused on evaluating their nephrotoxic effects. Studies using renal cortical slices have demonstrated the potential nephrotoxicity of these compounds, with bromo and iodo substitutions significantly enhancing the toxic potential of aniline (Hong et al., 2000).

Drug Metabolism and Pharmacokinetics

  • Metabolism in Different Species : The metabolism of bromoanilines has been studied across various species. Notably, significant interspecies differences have been observed, particularly in the formation of certain metabolites, indicating variability in the metabolic handling of these compounds across different species (Carmo et al., 2005).

Molecular and Cellular Research

  • Cell Cycle Arrest and Apoptosis in Cancer Cells : Bromophenol derivatives, including 4-bromo-N-propylaniline, have shown potential in inhibiting cancer cell growth. Research has demonstrated that these compounds can induce cell cycle arrest and apoptosis in cancer cells, mediated through pathways like ROS-MAPK signaling (Guo et al., 2018).
  • DNA Methylation and Differentiation in Neural Stem Cells : Studies have revealed that bromodeoxyuridine, a compound related to bromoanilines, can influence global DNA methylation and affect the differentiation of neural stem cells, shedding light on the potential impact of bromoanilines in developmental biology (Schneider & d’Adda di Fagagna, 2012).

Environmental and Occupational Exposure

  • Bromoxynil Exposure in Rural Residents : Research has been conducted to understand the exposure of rural residents to bromoxynil, a phenolic herbicide containing bromoanilines. This study provides insights into the environmental and occupational exposure risks associated with these compounds (Semchuk et al., 2004).

properties

IUPAC Name

4-bromo-N-propylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6,11H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCJDQOGVVJSMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901310033
Record name 4-Bromo-N-propylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901310033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-propylaniline

CAS RN

81090-35-9
Record name 4-Bromo-N-propylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81090-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N-propylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901310033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-propylaniline
Reactant of Route 2
Reactant of Route 2
4-bromo-N-propylaniline
Reactant of Route 3
Reactant of Route 3
4-bromo-N-propylaniline
Reactant of Route 4
Reactant of Route 4
4-bromo-N-propylaniline
Reactant of Route 5
Reactant of Route 5
4-bromo-N-propylaniline
Reactant of Route 6
Reactant of Route 6
4-bromo-N-propylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.